Pyrenocine A

Description

phytotoxin produced by Pyrenochaeta terrestris; RN not in Chemline 7/87; RN from Chemical Abstracts Index Guide

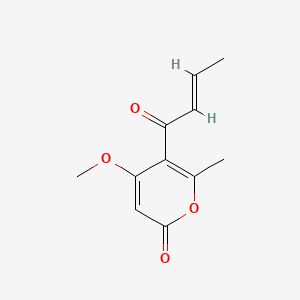

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYCRPVWBIEKIW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(OC(=O)C=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017472 | |

| Record name | Pyrenocine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76868-97-8 | |

| Record name | Pyrenocine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenocine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrenocine A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Biological Activities of Pyrenocine A: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A is a biologically active α-pyrone, a class of mycotoxins with a diverse range of antibiotic and phytotoxic properties. First identified as a product of the phytopathogenic fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions, this compound has since been isolated from various other fungal species, including those from marine environments. Its biosynthesis follows a polyketide pathway, and its mechanism of action has been linked to the inhibition of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the origin, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound, aimed at facilitating further research and development in the fields of natural product chemistry, drug discovery, and plant pathology.

Origin and Producing Organisms

This compound is a secondary metabolite originally isolated from the fungus Pyrenochaeta terrestris (also known as Setophoma terrestris), which is notorious for causing pink root disease in onions (Allium cepa) and other crops.[1][2][3] The biosynthesis of this compound is not exclusive to this terrestrial phytopathogen. It has also been identified in other fungal genera, highlighting its distribution across different ecological niches:

-

Penicillium paxilli : A marine-derived fungus isolated from the sponge Mycale angulosa.[4]

-

Paecilomyces sp. : A soil-dwelling fungus.[5]

-

Trichoderma citro-viride : In this fungus, this compound is also known as citreopyrone.[6]

-

Alternaria sp. : An isolate from the leaves of Jerusalem artichoke (Helianthus tuberosus).[7]

The production of this compound by diverse fungal species suggests its ecological importance, potentially as a chemical defense or signaling molecule.

Physicochemical and Spectroscopic Data

This compound is a small molecule with the molecular formula C₁₁H₁₂O₄. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| IUPAC Name | 5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one | [1] |

| CAS Number | 76868-97-8 | [1] |

| Appearance | Colorless needles | [7] |

| 13C NMR Spectroscopy | Data available in public databases. | [1] |

| Mass Spectrometry | LC-MS data available. | [1] |

Quantitative Data on Production and Bioactivity

The production yield of this compound varies depending on the producing organism and culture conditions. Its biological activities are diverse, ranging from phytotoxicity and antimicrobial effects to anti-inflammatory and anticancer properties.

Production Yield

| Producing Organism | Culture Conditions | Yield (mg/L) | Reference |

| Pyrenochaeta sp. | Shaken culture with maltose (80 g/L) and peanut flour (16 g/L) | 27.8 | [5] |

| Pyrenochaeta sp. | Shaken culture without external addition of inorganic salts | 29.2 | [5] |

| Paecilomyces sp. FKI-3573 | From 10 L of culture broth | 1.5 | [8] |

Biological Activity (ED₅₀ and IC₅₀ Values)

| Activity Type | Target Organism/Cell Line | Measurement | Value (µg/mL) | Value (µM) | Reference |

| Phytotoxicity | Onion seedling elongation | ED₅₀ | 4 | ~19.2 | [9] |

| Radish seedling elongation | ED₅₀ | 40 | ~192.1 | [10] | |

| Onion protoplast viability | ED₅₀ | 0.4 | ~1.9 | [10] | |

| Antifungal | Fusarium oxysporum f. sp. cepae | ED₅₀ | 14 | ~67.2 | [9] |

| Fusarium solani f. sp. pisi | ED₅₀ | 20 | ~96.1 | [9] | |

| Mucor hiemalis | ED₅₀ | 20 | ~96.1 | [9] | |

| Rhizopus stolonifer | ED₅₀ | 25 | ~120.1 | [9] | |

| Pyrenochaeta terrestris (mycelial growth) | ED₅₀ | 77 | ~369.8 | [9] | |

| Fusarium oxysporum (mycelial growth) | ED₅₀ | 54 | ~259.3 | [9] | |

| Microsporum gypseum SH-MU-4 | MIC | - | 615.2 | [8] | |

| Antibacterial | Bacillus subtilis | ED₅₀ | 30 | ~144.1 | [9] |

| Staphylococcus aureus | ED₅₀ | 45 | ~216.1 | [9] | |

| Escherichia coli | ED₅₀ | 200 | ~960.5 | [9] | |

| Antitrypanosomal | Trypanosoma cruzi | IC₅₀ | 0.12 | ~0.58 | [8] |

| Anticancer | HeLa (cervical cancer) | IC₅₀ | - | 5.4 | [8] |

| MCF-7 (breast cancer) | IC₅₀ | - | 27.1 | [8] |

Experimental Protocols

Fungal Cultivation for this compound Production

Organism: Pyrenochaeta terrestris

Medium: Potato Dextrose Broth (PDB) supplemented with glucose (20 g/L), KNO₃ (2.5 g/L), and KH₂PO₄ (1.0 g/L). The broth is prepared from 30 g of boiled potato tubers per liter.

Procedure:

-

Inoculate 500 mL flasks containing 200 mL of the sterile PDB medium with a culture of Pyrenochaeta terrestris.

-

Incubate the flasks at 28°C on a rotary shaker at 175 rpm for 10-12 days. This compound production typically reaches its maximum during this period.[2]

-

Monitor the production of this compound by periodically analyzing culture extracts using HPLC.

Extraction and Purification of this compound

Extraction:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate or chloroform.[2][7]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/ethanol).

-

Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent.

-

Further purify this compound by recrystallization from a suitable solvent system (e.g., chloroform/ethanol) to obtain colorless needles.[7]

-

Alternatively, for high purity, employ preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Bioactivity Assay: Anti-inflammatory Activity in Macrophages

Cell Line: RAW 264.7 murine macrophages

Stimulus: Lipopolysaccharide (LPS)

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for 2 hours before stimulating with LPS (1 µg/mL) for 18 hours.

-

Post-treatment: Stimulate the cells with LPS (1 µg/mL) for 2 hours before adding varying concentrations of this compound for 18 hours.

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of nitric oxide (NO) in the supernatants using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandin E₂ (PGE₂) in the supernatants using ELISA kits.

-

Assess cell viability using a standard assay such as MTT or LDH to ensure that the observed effects are not due to cytotoxicity.[3]

Visualizations: Pathways and Workflows

Experimental Workflow

Caption: A generalized experimental workflow for the isolation, purification, and characterization of this compound.

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.[1][2][9]

Signaling Pathway Inhibition by this compound

Caption: Inhibition of the MyD88-dependent NF-κB signaling pathway by this compound.[3]

Conclusion

This compound stands out as a versatile fungal metabolite with significant potential in various scientific and industrial applications. Its broad-spectrum biological activities, including potent anti-inflammatory and antimicrobial effects, make it a compelling candidate for further investigation in drug development. Moreover, its role as a phytotoxin offers insights into plant-pathogen interactions and may inform the development of novel crop protection strategies. This technical guide provides a foundational resource for researchers, consolidating key information on the origin, properties, and experimental handling of this compound, thereby aiming to catalyze future discoveries and applications of this intriguing natural product.

References

- 1. The Biosynthesis of the Pyrenocines in Cultures of Pyrenochaeta terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biosynthesis of the Pyrenocines in Cultures of Pyrenochaeta terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Penicillium paxilli - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

The Discovery and Characterization of Pyrenocine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A, a secondary metabolite isolated from the fungus Pyrenochaeta terrestris, has garnered significant interest within the scientific community due to its diverse biological activities. As the causative agent of pink root disease in onions, P. terrestris produces this polyketide which exhibits potent phytotoxic, antibiotic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of this compound. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development of this promising natural product.

Introduction

Pyrenochaeta terrestris, a soil-borne fungus, is well-documented as a plant pathogen, notably causing pink root disease in onions (Allium cepa)[1]. The investigation into the secondary metabolites of this fungus led to the isolation of a family of α-pyrone compounds known as pyrenocines. Among these, this compound stands out for its significant biological activity. It has been shown to possess a broad spectrum of antibiotic activity against various plants, fungi, and bacteria[2][3]. More recently, its potent anti-inflammatory effects have been elucidated, highlighting its potential as a lead compound for drug development[4][5]. This document serves as a detailed resource for researchers, providing in-depth methodologies and data related to this compound.

Isolation and Purification of this compound

The isolation of this compound from Pyrenochaeta terrestris involves fungal cultivation, extraction of the culture filtrate, and subsequent chromatographic purification.

Experimental Protocol: Fungal Culture and Extraction

-

Inoculation and Culture: Cultures of Pyrenochaeta terrestris are grown in a suitable liquid medium, such as potato dextrose broth, and incubated under appropriate conditions to promote fungal growth and secondary metabolite production.

-

Extraction: The culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A solvent gradient, for example, a mixture of benzene and ethyl acetate, is used to separate the components of the extract based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Thin-Layer Chromatography (TLC): TLC is used to identify fractions containing this compound. The plates are developed in a suitable solvent system and visualized under UV light or with an appropriate staining reagent.

-

Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent, such as methanol, to yield pure, colorless crystals.

Structural Elucidation of this compound

The structure of this compound was determined to be 5-crotonoyl-4-methoxy-6-methyl-2-pyrone through a combination of spectroscopic techniques, with the final confirmation provided by X-ray crystallography.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ [6][7]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 2 | 163.0 | - |

| 3 | 87.7 | 5.44 (s) |

| 4 | 168.7 | - |

| 5 | 108.9 | - |

| 6 | 161.8 | - |

| 7 (CH₃) | 20.1 | 2.21 (s) |

| 8 (OCH₃) | 56.5 | 3.84 (s) |

| 9 (C=O) | 192.0 | - |

| 10 | 134.8 | 6.89 (dq, 15.6, 1.6) |

| 11 | 145.4 | 7.04 (dq, 15.6, 6.9) |

| 12 (CH₃) | 18.5 | 1.97 (dd, 6.9, 1.6) |

Table 2: Mass Spectrometry and UV-Vis Data for this compound

| Technique | Data |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₁₂O₄: 208.0736, Found: (Data to be confirmed by direct experimental observation) |

| UV-Vis Spectroscopy (in Methanol) | λmax: (Data to be confirmed by direct experimental observation) |

X-ray Crystallographic Data

The definitive structure of this compound was established by single-crystal X-ray diffraction analysis.

Table 3: Crystallographic Data for this compound [7]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | a = 19.674(3) Å |

| b = 7.052(2) Å | |

| c = 15.576(3) Å | |

| Z Value | 8 |

Biological Activity of this compound

This compound exhibits a range of biological activities, including antibiotic and anti-inflammatory effects.

Antibiotic Activity

This compound has demonstrated broad-spectrum antibiotic activity against various microorganisms.

Table 4: Antibiotic Activity of this compound (ED₅₀ values) [2][3]

| Target Organism | Activity | ED₅₀ (µg/mL) |

| Plants | Onion Seedling Elongation | 4 |

| Fungi | Fusarium oxysporum f. sp. cepae (spore germination) | 14 |

| Fusarium solani f. sp. pisi (spore germination) | 20 | |

| Mucor hiemalis (spore germination) | 20 | |

| Rhizopus stolonifer (spore germination) | 25 | |

| Pyrenochaeta terrestris (mycelial growth) | 77 | |

| Fusarium oxysporum (mycelial growth) | 54 | |

| Bacteria | Bacillus subtilis | 30 |

| Staphylococcus aureus | 45 | |

| Escherichia coli | 200 |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties by inhibiting the production of inflammatory mediators in macrophages.

Table 5: Anti-inflammatory Activity of this compound [4][5]

| Assay | Cell Line | Stimulant | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | < 3.75 |

| TNF-α Production | RAW 264.7 | LPS | < 3.75 |

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in a 96-well plate until confluent.

-

Pre-treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Mechanism of Action: Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its modulation of the NF-κB signaling pathway. It is suggested to act through the MyD88-dependent pathway, leading to the inhibition of pro-inflammatory gene expression.

Conclusion

This compound, a natural product from Pyrenochaeta terrestris, represents a molecule of significant scientific interest. Its well-characterized structure and diverse biological activities, particularly its antibiotic and anti-inflammatory properties, make it a valuable candidate for further investigation in the fields of agriculture and medicine. The detailed protocols and comprehensive data presented in this guide are intended to serve as a foundational resource to stimulate and support future research aimed at harnessing the therapeutic potential of this compound and its derivatives.

References

A Technical Deep Dive into Pyrenocine A-Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fungal strains known to produce Pyrenocine A, a polyketide with notable biological activities. This document details the producing organisms, quantitative production data, experimental protocols for cultivation and extraction, and insights into the biosynthetic and regulatory pathways governing its synthesis.

This compound-Producing Fungal Strains and Yields

This compound has been isolated from a variety of fungal species, primarily within the Ascomycota phylum. The production yields vary significantly between species and are highly dependent on culture conditions. The following table summarizes the known this compound producing strains and their reported yields.

| Fungal Strain | Phylum | Source | Reported this compound Yield (mg/L) | Reference |

| Pyrenochaeta terrestris | Ascomycota | Plant pathogen (onion pink root) | Up to 29.2 | [1] |

| Penicillium paxilli | Ascomycota | Marine-derived | Data not available | [2] |

| Penicillium citreo-viride | Ascomycota | Food contaminant | Data not available | [3][4] |

| Phomopsis sp. | Ascomycota | Endophyte | Data not available | [5] |

| Alternaria sp. (novel) | Ascomycota | Plant pathogen (Helianthus tuberosus) | Trace to significant (unquantified) |

Experimental Protocols

This section outlines detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Fungal Cultivation

Objective: To achieve optimal mycelial growth and induce the production of this compound.

General Materials:

-

Petri dishes

-

Erlenmeyer flasks (500 mL)

-

Shaking incubator

-

Autoclave

-

Sterile agar plugs of the desired fungal strain

-

Culture media (see below)

Media Formulations:

-

For Pyrenochaeta terrestris : A medium containing 80 g/L maltose and 16 g/L peanut flour has been shown to yield the highest production of this compound.[1] Inorganic salts can be omitted, as their addition has been observed to decrease production.[1]

-

For Alternaria sp. :

-

Modified Czapek Dox (CD) Broth: Standard formulation.

-

Sunflower Extract Medium (SEM): Hot aqueous extract of 100 g fresh sunflower leaves and 5 g of sucrose per liter of medium. This medium has been shown to significantly enhance the production of Pyrenocines A and B compared to CD broth.

-

-

For Penicillium and Phomopsis species: Potato Dextrose Broth (PDB) or Czapek Yeast Extract Broth (CYA) are commonly used for the cultivation of these genera and can be used for initial screening of this compound production.

Procedure:

-

Prepare the desired liquid culture medium and sterilize by autoclaving.

-

Inoculate 100 mL of the sterile medium in 500 mL Erlenmeyer flasks with agar plugs from a fresh culture of the fungal strain.

-

Incubate the flasks on a gyratory shaker at approximately 170 rpm and 28°C.

-

The incubation period will vary depending on the fungal strain and should be optimized. For Pyrenochaeta terrestris, maximum yields have been observed after 10-12 days.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Cheesecloth or filter paper

-

Separatory funnel

-

Rotary evaporator

-

Ethyl acetate

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or filter paper.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The mycelium can also be extracted with acetone. The acetone extract is then concentrated to an aqueous solution and subsequently extracted with ethyl acetate.

-

Purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing this compound.

-

Further purify the combined fractions by HPLC to obtain pure this compound.

Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[6] Isotopic labeling studies have shown that its biosynthesis proceeds from acetate, formate, and methionine precursors.[6][7]

While the specific biosynthetic gene cluster for this compound has not yet been definitively identified, it is hypothesized to be synthesized by a non-reducing polyketide synthase (NR-PKS). These enzymes are large, multi-domain proteins that iteratively condense acyl-CoA units to build the polyketide backbone.

A putative biosynthetic pathway for this compound, based on the known biosynthesis of other α-pyrone polyketides like 6-pentyl-α-pyrone, is proposed below.[8]

Caption: Putative biosynthetic pathway of this compound.

Regulatory Signaling Pathways

The production of secondary metabolites in fungi, including polyketides like this compound, is tightly regulated by complex signaling networks. A key global regulatory system involves the Velvet complex, which is composed of proteins such as VeA, VelB, and LaeA.[9][10] LaeA, a methyltransferase, is a master regulator of secondary metabolism in many filamentous fungi, including Penicillium species.[1][11][12][13]

The expression of the this compound biosynthetic gene cluster is likely controlled by these global regulators in response to various environmental cues such as nutrient availability (e.g., carbon and nitrogen sources), pH, and light.

Caption: Putative regulatory pathway for this compound production.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery, production, and characterization of this compound from a fungal source.

Caption: General experimental workflow for this compound.

References

- 1. Key role of LaeA and velvet complex proteins on expression of β-lactam and PR-toxin genes in Penicillium chrysogenum: cross-talk regulation of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production and purification of Penicillium citreoviride toxin and its effect on TPP-dependent liver transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Penicillium brocae and Penicillium citreonigrum, which Produce a Mutagenic Metabolite and a Mycotoxin Citreoviridin, Respectively, in Selected Commercially Available Rice Grains in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Biosynthesis of the Pyrenocines in Cultures of Pyrenochaeta terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthesis of the Pyrenocines in Cultures of Pyrenochaeta terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Members of the Penicillium chrysogenum Velvet Complex Play Functionally Opposing Roles in the Regulation of Penicillin Biosynthesis and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LaeA regulation of secondary metabolism modulates virulence in Penicillium expansum and is mediated by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Secondary Metabolism in the Penicillium Genus [mdpi.com]

- 13. LaeA-Regulated Fungal Traits Mediate Bacterial Community Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Isolation of Pyrenocine A from Marine-Derived Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological context of Pyrenocine A, a bioactive secondary metabolite derived from marine fungi. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key biological and experimental processes.

Introduction

This compound is a polyketide-derived α-pyrone that has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-inflammatory properties.[1][2][3] First isolated from terrestrial fungi, it has also been identified in marine-derived fungal strains, particularly those of the Penicillium genus, such as Penicillium paxilli.[1][2] The marine environment offers a unique and largely untapped resource for novel bioactive compounds, and the fungi associated with marine organisms like sponges are a promising source for drug discovery.

This guide focuses on the isolation of this compound from the marine-derived fungus Penicillium paxilli Ma(G)K, originally isolated from the marine sponge Mycale angulosa. It will cover the entire workflow from fungal cultivation to the purification and characterization of this compound, as well as providing insights into its proposed biosynthetic pathway and its interaction with inflammatory signaling cascades.

Experimental Protocols

Fungal Strain and Cultivation

Fungal Strain: Penicillium paxilli Ma(G)K, isolated from the marine sponge Mycale angulosa.

Protocol for Cultivation:

-

Media Preparation: Prepare a 2% malt extract liquid medium. For solid media, supplement with 1.5-2.0% agar. Sterilize by autoclaving.

-

Inoculation: Aseptically inoculate the liquid malt extract medium with a pure culture of Penicillium paxilli Ma(G)K. This can be done using a small agar plug from a mature culture plate or a spore suspension.

-

Incubation: Incubate the culture in an orbital shaker at 120 rpm and 25°C for 7-10 days. The fermentation can be carried out in Erlenmeyer flasks or larger fermenters, depending on the desired scale.

-

Monitoring: Monitor the culture for growth and secondary metabolite production. Optimal production of this compound is typically observed in the stationary phase of fungal growth.

Extraction of this compound

-

Solvent Extraction: At the end of the fermentation period, add an equal volume of ethyl acetate (EtOAc) to the culture broth.

-

Agitation: Continue shaking the mixture for 24 hours at room temperature to ensure efficient extraction of the secondary metabolites into the organic phase.

-

Filtration: Separate the fungal biomass from the liquid phase by vacuum filtration through a celite bed.

-

Phase Separation: Transfer the filtrate to a separatory funnel and allow the aqueous and organic layers to separate.

-

Collection: Collect the ethyl acetate layer, which contains the crude extract of this compound.

-

Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract as a residue.

Purification of this compound

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Elution Gradient: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions containing this compound may require further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.01 (1H, dq, J = 15.6, 6.9 Hz, H-3'), 6.90 (1H, dq, J = 15.6, 1.6 Hz, H-2'), 6.13 (1H, s, H-3), 3.86 (3H, s, OCH₃), 2.15 (3H, s, CH₃-6), 1.94 (3H, dd, J = 6.9, 1.6 Hz, H-4') |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.5 (C-1'), 168.1 (C-2), 164.5 (C-4), 161.2 (C-6), 145.4 (C-3'), 131.7 (C-2'), 107.9 (C-5), 98.9 (C-3), 56.5 (OCH₃), 20.2 (CH₃-6), 18.7 (C-4') |

| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₁₁H₁₂O₄: 209.0757; found: 209.0759 |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, biosynthesized by a Type I Polyketide Synthase (PKS). The pathway involves the sequential condensation of acetate units. While the specific gene cluster in Penicillium paxilli has not been fully characterized, a putative pathway can be proposed based on known polyketide biosynthesis mechanisms.

Caption: Putative biosynthetic pathway of this compound.

Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the MyD88-dependent signaling pathway, which leads to the activation of the transcription factor NF-κB.

References

Pyrenocine A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A, a mycotoxin produced by various fungi, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for assessing its anti-inflammatory activity are presented, along with a summary of its known mechanisms of action, including its role in modulating the MyD88-dependent signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and molecular biology.

Chemical Structure and Properties

This compound is a polyketide metabolite characterized by a pyran-2-one ring system. Its systematic IUPAC name is 5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one.[1] The structure was definitively determined and later revised based on X-ray crystal structure analysis to be 5-crotonoyl-4-methoxy-6-methyl-2-pyrone.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one[1] |

| Molecular Formula | C₁₁H₁₂O₄[1] |

| CAS Number | 76868-97-8[1] |

| InChI | InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+[1] |

| InChIKey | VVYCRPVWBIEKIW-SNAWJCMRSA-N[1] |

| SMILES | C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 208.21 g/mol | [1] |

| Melting Point | 110.9 - 111.6 °C | [2] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [3] |

| Appearance | Colorless single crystals (from methanol) | [2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features |

| ¹³C NMR | Signals at 163.0 (C-2), 87.7 (C-3), 168.7 (C-4), and other characteristic peaks.[2] |

| ¹H NMR | Signals corresponding to the crotonoyl group and the pyrone ring protons.[2] |

| Mass Spectrometry (LC-MS) | Precursor [M+H]⁺ at m/z 209.081.[1] |

| IR Spectroscopy | Characteristic absorptions for α,β-unsaturated ketone and α-pyrone functionalities. |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including antibiotic, phytotoxic, and anti-inflammatory effects.

Antibiotic and Antifungal Activity

This compound has demonstrated inhibitory activity against various bacteria and fungi. It is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[4] It also inhibits the germination of asexual spores of several plant pathogenic fungi.[3][4]

Table 4: Antibiotic and Antifungal Activity of this compound (ED₅₀/IC₅₀ values)

| Organism | Activity | Value (µg/mL) |

| Bacillus subtilis | Growth Inhibition (ED₅₀) | 30[4] |

| Staphylococcus aureus | Growth Inhibition (ED₅₀) | 45[4] |

| Escherichia coli | Growth Inhibition (ED₅₀) | 200[4] |

| Fusarium oxysporum f. sp. cepae | Spore Germination Inhibition (ED₅₀) | 14[4] |

| Fusarium solani f. sp. pisi | Spore Germination Inhibition (ED₅₀) | 20[4] |

| Mucor hiemalis | Spore Germination Inhibition (ED₅₀) | 20[4] |

| Rhizopus stolonifer | Spore Germination Inhibition (ED₅₀) | 25[4] |

Phytotoxic Activity

This compound acts as a phytotoxin, inhibiting the elongation of onion seedlings with an ED₅₀ of 4 µg/mL.[3][4] It also inhibits lettuce seed germination and rice seedling elongation.[3]

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of this compound. It has been shown to suppress the lipopolysaccharide (LPS)-induced activation of macrophages by inhibiting the production of nitric oxide (NO) and the synthesis of inflammatory cytokines and prostaglandin E2 (PGE2).[5][6]

The anti-inflammatory effects of this compound are believed to be mediated through the MyD88-dependent intracellular signaling pathway.[5][6] It inhibits the production of nitrites in macrophages stimulated with CpG DNA, a Toll-like receptor 9 (TLR9) agonist that signals through MyD88. However, it does not inhibit nitrite synthesis in response to Poly I:C, a TLR3 agonist that signals through a MyD88-independent pathway.[5] Furthermore, this compound can inhibit the expression of genes related to NF-κB-mediated signal transduction in LPS-stimulated macrophages.[5][6]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound's anti-inflammatory effects, specifically its interference with the MyD88-dependent signaling pathway.

Caption: Proposed inhibitory action of this compound on the MyD88-dependent signaling pathway.

Experimental Protocols

The following protocols are based on methodologies described for assessing the anti-inflammatory effects of this compound on macrophage cell lines.[5]

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: For experiments, seed 5 x 10⁴ cells per well in 96-well plates.

-

This compound Preparation: Dissolve lyophilized this compound in dimethyl sulfoxide (DMSO) and then dilute to the desired final concentrations in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

-

Treatment Protocols:

-

Pre-treatment: Add various concentrations of this compound (e.g., 0.11 to 3.75 µM) to the cell culture for 2 hours before stimulation with an inflammatory agent.

-

Post-treatment: Stimulate the cells with an inflammatory agent for 2 hours, and then add various concentrations of this compound for an additional 18 hours.

-

-

Stimulation: Use lipopolysaccharide (LPS), CpG oligodeoxynucleotides (CpG-ODNs), or Polyinosinic:polycytidylic acid (Poly I:C) at a concentration of 1 µg/mL to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After the treatment period (typically 18-24 hours), collect the cell culture supernatants.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine and Prostaglandin E2 (PGE2) Measurement

-

Collect cell culture supernatants after the treatment period.

-

Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Gene Expression Analysis (Quantitative PCR)

-

After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for genes of interest related to the NF-κB signaling pathway (e.g., Nfkb1, Rela, Ikbka) and a housekeeping gene for normalization (e.g., Gapdh).

-

Analyze the relative gene expression using the ΔΔCt method.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound is a natural product with a well-defined chemical structure and a range of interesting biological properties. Its anti-inflammatory effects, mediated through the inhibition of the MyD88-dependent signaling pathway, make it a promising candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

- 1. This compound | C11H12O4 | CID 6312351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Antibiotic activity of the pyrenocines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent Anti-Inflammatory Activity of this compound Isolated from the Marine-Derived Fungus Penicillium paxilli Ma(G)K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent anti-inflammatory activity of this compound isolated from the marine-derived fungus Penicillium paxilli Ma(G)K - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Pyrenocine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A, a polyketide-derived α-pyrone, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antibiotic, phytotoxic, and potential anti-cancer properties.[1][2] First isolated from the fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions, it is also produced by other fungal species such as Penicillium citreo-viride (where it is known as citreopyrone) and Colletotrichum gloeosporioides. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, including its genetic basis, key enzymatic steps, and relevant experimental methodologies.

The Polyketide Origin of this compound

Early isotopic labeling studies laid the foundational understanding of this compound as a methyl-substituted polyketide.[3][4][5][6] Experiments using ¹⁴C-labeled precursors in cultures of Pyrenochaeta terrestris demonstrated the incorporation of acetate, formate, and methionine into the this compound molecule.[3][4][5][6] Further analysis using ¹³C NMR spectroscopy with [1,2-¹³C]acetate in Penicillium citreo-viride suggested that the carbon skeleton of the related compound, citreopyrone, is assembled from two distinct polyketide chains: a hexaketide and a tetraketide unit.[7]

The this compound Biosynthetic Gene Cluster

A significant breakthrough in elucidating the biosynthesis of this compound came with the identification of its biosynthetic gene cluster (BGC) in Colletotrichum gloeosporioides CGMCC 3.17371.[5][8] Through genomic mining and subsequent heterologous expression, the genes responsible for the production of this compound were identified and the pathway was functionally characterized.[5][8] The cluster contains genes encoding a polyketide synthase (PKS), along with modifying enzymes essential for the complete biosynthesis of the molecule.

While the specific gene names and their detailed functions from the C. gloeosporioides study are yet to be fully disseminated in publicly accessible literature, the general architecture of such fungal polyketide BGCs is well-understood. They typically consist of:

-

A core Polyketide Synthase (PKS): A large, multi-domain enzyme responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone. Fungal PKSs are typically Type I, meaning all catalytic domains are part of a single polypeptide chain.

-

Tailoring Enzymes: A suite of enzymes that modify the polyketide intermediate to yield the final product. These can include reductases, dehydratases, methyltransferases, and oxidases.

-

A Transcription Factor: A regulatory protein that controls the expression of the other genes within the cluster.

-

A Transporter Protein: A membrane protein responsible for exporting the final product out of the fungal cell.

Proposed Biosynthetic Pathway of this compound

Based on the polyketide origin and the identification of the BGC, a proposed biosynthetic pathway for this compound is outlined below. The pathway commences with the assembly of a linear polyketide chain by the PKS, followed by cyclization and modification by tailoring enzymes.

Caption: Proposed enzymatic steps in the biosynthesis of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically on the biosynthesis of this compound, such as enzyme kinetics or production yields under varied fermentation conditions. The following table summarizes available data on the biological activity of this compound and serves as a template for future quantitative analysis of its biosynthesis.

| Parameter | Value | Organism/System | Reference |

| Biological Activity (ED50) | |||

| Onion Seedling Elongation | 4 µg/mL | Allium cepa | [9] |

| Fusarium oxysporum f. sp. cepae spore germination | 14 µg/mL | Fusarium oxysporum | [9] |

| Fusarium solani f. sp. pisi spore germination | 20 µg/mL | Fusarium solani | [9] |

| Mucor hiemalis spore germination | 20 µg/mL | Mucor hiemalis | [9] |

| Rhizopus stolonifer spore germination | 25 µg/mL | Rhizopus stolonifer | [9] |

| Pyrenochaeta terrestris mycelial growth | 77 µg/mL | Pyrenochaeta terrestris | [9] |

| Bacillus subtilis growth inhibition | 30 µg/mL | Bacillus subtilis | [9] |

| Staphylococcus aureus growth inhibition | 45 µg/mL | Staphylococcus aureus | [9] |

| Escherichia coli growth inhibition | 200 µg/mL | Escherichia coli | [9] |

| Biosynthetic Parameters | |||

| PKS Turnover Rate (kcat) | Data not available | ||

| PKS Substrate Affinity (Km) | Data not available | ||

| Precursor Incorporation Rate | Data not available | ||

| Product Titer (Heterologous Expression) | Data not available |

Experimental Protocols

The following provides a generalized protocol for a key experimental approach in studying fungal polyketide biosynthesis: heterologous expression of a biosynthetic gene cluster in a model fungal host, such as Aspergillus oryzae.

Protocol: Heterologous Expression of a Fungal Polyketide Synthase Gene Cluster

1. Gene Cluster Identification and Cloning:

- Identify the putative this compound BGC from the genome of the producing organism (e.g., Colletotrichum gloeosporioides) using bioinformatics tools like antiSMASH.

- Design primers to amplify the entire gene cluster, including the PKS gene, tailoring enzyme genes, and regulatory elements.

- Amplify the BGC using high-fidelity polymerase chain reaction (PCR).

- Clone the amplified BGC into a suitable fungal expression vector containing a selectable marker (e.g., auxotrophic marker or antibiotic resistance).

2. Fungal Transformation:

- Prepare protoplasts of the heterologous host strain (Aspergillus oryzae).

- Transform the protoplasts with the expression vector containing the this compound BGC using a polyethylene glycol (PEG)-mediated method.

- Plate the transformed protoplasts on a selective medium to isolate successful transformants.

3. Verification of Transformants:

- Isolate genomic DNA from the putative transformants.

- Confirm the integration of the BGC into the host genome by PCR using primers specific to the cloned genes.

- Perform Southern blot analysis to verify the copy number and integration site of the BGC.

4. Cultivation and Metabolite Extraction:

- Cultivate the confirmed transformants in a suitable production medium.

- After a designated incubation period, harvest the fungal mycelium and the culture broth.

- Extract the secondary metabolites from both the mycelium and the broth using an organic solvent (e.g., ethyl acetate).

5. Metabolite Analysis:

- Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) to compare the metabolite profiles of the transformant with the wild-type host.

- Identify new peaks in the transformant's chromatogram that are absent in the wild-type.

- Purify the compound corresponding to the new peak using preparative HPLC.

- Elucidate the structure of the purified compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity as this compound.

// Nodes

start [label="Identify this compound BGC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

clone [label="Amplify and Clone BGC into Expression Vector"];

transform[label="Transform Host Fungus (e.g., A. oryzae)"];

select [label="Select for Successful Transformants"];

verify [label="Verify BGC Integration (PCR, Southern Blot)"];

cultivate [label="Cultivate Transformants for Production"];

extract [label="Extract Secondary Metabolites"];

analyze [label="Analyze Metabolites (HPLC, LC-MS, NMR)"];

end [label="Confirm this compound Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> clone;

clone -> transform;

transform -> select;

select -> verify;

verify -> cultivate;

cultivate -> extract;

extract -> analyze;

analyze -> end;

}

Caption: A generalized workflow for the heterologous expression of a fungal biosynthetic gene cluster.

Regulation of this compound Biosynthesis

The expression of secondary metabolite gene clusters in fungi is tightly regulated by a complex network of factors. While specific regulatory mechanisms for the this compound BGC are not yet elucidated, it is likely governed by principles common to other fungal secondary metabolite pathways.

-

Cluster-Specific Transcription Factors: The this compound BGC likely contains a pathway-specific transcription factor (e.g., a Zn(II)2Cys6-type regulator) that activates the expression of the other genes within the cluster in response to specific developmental or environmental cues.

-

Global Regulators: Broad-domain regulatory proteins, such as those involved in nitrogen and carbon metabolism, pH sensing, and chromatin remodeling (e.g., LaeA, VeA, PacC), are known to influence the expression of multiple secondary metabolite gene clusters in fungi and may also play a role in regulating this compound production.

-

Environmental Signals: The production of this compound is likely influenced by environmental factors such as nutrient availability, pH, temperature, and the presence of host plant signals. For instance, in pathogenic fungi like Colletotrichum, the expression of many secondary metabolite gene clusters is induced during plant infection.[3][6]

Conclusion and Future Outlook

The biosynthesis of this compound is a classic example of fungal polyketide metabolism, involving a core PKS and a series of tailoring enzymes encoded within a dedicated biosynthetic gene cluster. The recent identification of this cluster in Colletotrichum gloeosporioides has opened the door for detailed molecular and genetic studies of this pathway.[5][8] Future research should focus on the complete biochemical characterization of each enzyme in the pathway to determine their specific functions and catalytic mechanisms. This will involve detailed enzyme kinetic studies and the structural elucidation of the PKS and tailoring enzymes. Furthermore, a deeper understanding of the regulatory networks governing the expression of the this compound BGC will be essential for developing strategies to optimize its production in both native and heterologous hosts. Such knowledge will be invaluable for the sustainable production of this compound and its derivatives for potential applications in medicine and agriculture.

References

- 1. Heterologous production of polyketides in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Heterologous expression of this compound from Colletotrichum gloeosporioides CGMCC 3.17371 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lifestyle transitions in plant pathogenic Colletotrichum fungi deciphered by genome and transcriptome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparative Quantitative Proteomic Analysis of High and Low Toxin-Producing Karenia brevis Strains Reveals Differences in Polyketide Synthase Abundance and Redox Status of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Pyrenocine A: A Polyketide-Derived Metabolite with Diverse Bioactivities

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrenocine A is a polyketide-derived secondary metabolite produced by various fungal species, including Pyrenochaeta terrestris, Penicillium paxilli, and certain Alternaria species. This α-pyrone compound has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including potent anti-inflammatory, antibiotic, and cytotoxic properties. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanisms of action, and key experimental methodologies. Quantitative data from various bioactivity studies are summarized, and detailed protocols for its isolation and biological evaluation are provided to facilitate further research and development.

Introduction

Natural products remain a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. Among these, polyketides represent a major class of secondary metabolites with significant therapeutic applications. This compound, a member of the α-pyrone family of polyketides, has emerged as a promising lead compound due to its multifaceted bioactivities. This guide aims to consolidate the current knowledge on this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Biosynthesis of this compound

This compound is biosynthesized through the polyketide pathway. Isotopic labeling studies have confirmed that its carbon skeleton is derived from acetate, formate, and S-adenosylmethionine (SAM), with the latter serving as the source of a methyl group.[1][2] While the complete biosynthetic gene cluster and the specific enzymatic steps for this compound have not yet been fully elucidated in the public domain, a putative pathway can be proposed based on the general principles of polyketide biosynthesis.

The biosynthesis is initiated by a Polyketide Synthase (PKS) enzyme. The type of PKS involved in this compound synthesis is likely a Type I PKS, which is a large, multifunctional enzyme that catalyzes the iterative condensation of acyl-CoA units. The process would involve the selection of a starter unit, likely acetyl-CoA, followed by a series of condensation reactions with malonyl-CoA as the extender unit. During this process, tailoring enzymes such as ketoreductases, dehydratases, and enoylreductases would modify the growing polyketide chain. The final steps would involve cyclization to form the characteristic α-pyrone ring and subsequent modifications, such as methylation, to yield the final this compound structure.

Proposed Biosynthetic Pathway

The following diagram illustrates a generalized, hypothetical biosynthetic pathway for this compound, highlighting the key stages of polyketide chain assembly and modification.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, which are summarized in the tables below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can suppress the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] The mechanism of its anti-inflammatory action is believed to be mediated through the MyD88-dependent signaling pathway, leading to the inhibition of the NF-κB transcription factor.[3][4]

Antibiotic and Antifungal Activity

This compound displays broad-spectrum antibiotic activity, with greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[5] It also exhibits antifungal activity against various fungal species.[5]

Cytotoxic Activity

This compound has shown cytotoxic effects against several cancer cell lines. For instance, it induced apoptosis in HeLa cells and displayed weak cytotoxic activity against MCF-7 breast cancer cells.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Target | Cell Line | Assay | IC50 / EC50 / Inhibition | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Griess Assay | IC50 < 3.75 µM | [3] |

| TNF-α Production | RAW 264.7 | ELISA | Concentration-dependent inhibition | [3] |

| PGE2 Production | RAW 264.7 | ELISA | Concentration-dependent inhibition | [3] |

Table 2: Antibiotic and Antifungal Activity of this compound

| Organism | Activity | ED50 / MIC | Reference |

| Bacillus subtilis | Growth Inhibition | ED50: 30 µg/mL | [5] |

| Staphylococcus aureus | Growth Inhibition | ED50: 45 µg/mL | [5] |

| Escherichia coli | Growth Inhibition | ED50: 200 µg/mL | [5] |

| Fusarium oxysporum f. sp. cepae | Spore Germination Inhibition | ED50: 14 µg/mL | [5] |

| Fusarium solani f. sp. pisi | Spore Germination Inhibition | ED50: 20 µg/mL | [5] |

| Mucor hiemalis | Spore Germination Inhibition | ED50: 20 µg/mL | [5] |

| Rhizopus stolonifer | Spore Germination Inhibition | ED50: 25 µg/mL | [5] |

| Microsporum gypseum SH-MU-4 | Antifungal Activity | MIC: 615.2 µM |

Table 3: Cytotoxic Activity of this compound

| Cell Line | Activity | IC50 | Reference |

| HeLa | Apoptosis Induction | IC50: 5.4 µM | |

| MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 27.1 µM |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Penicillium paxilli

The following protocol is adapted from Toledo et al. (2014).[3]

-

Fungal Culture: Penicillium paxilli is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a period of 7-10 days with shaking.

-

Extraction: The culture broth and mycelium are extracted with an equal volume of ethyl acetate.

-

Concentration: The ethyl acetate layer is separated and evaporated to dryness under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on a cyanopropyl-bonded silica gel column, eluting with a solvent gradient (e.g., hexane, ethyl acetate, methanol).

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

HPLC Purification: Fractions containing this compound are pooled and further purified by reverse-phase HPLC (e.g., C18 column) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol is for assessing the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.[3]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated control wells.

Antibacterial Activity Assay (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound is a promising polyketide-derived natural product with a diverse range of biological activities. Its potent anti-inflammatory and antibiotic properties make it an attractive candidate for further drug development. While significant progress has been made in understanding its biological effects, a complete elucidation of its biosynthetic pathway at the genetic and enzymatic level is still required. Future research should focus on identifying and characterizing the this compound biosynthetic gene cluster. This will not only provide a deeper understanding of its formation but also open up avenues for biosynthetic engineering to produce novel analogs with improved therapeutic properties. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of this compound.

References

- 1. The identification and deletion of the polyketide synthase-nonribosomal peptide synthase gene responsible for the production of the phytotoxic triticone A/B in the wheat fungal pathogen Pyrenophora tritici-repentis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The identification and deletion of the polyketide synthase‐nonribosomal peptide synthase gene responsible for the production of the phytotoxic triticone A/B in the wheat fungal pathogen Pyrenophora tritici‐repentis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthesis of the Pyrenocines in Cultures of Pyrenochaeta terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthesis of the Pyrenocines in Cultures of Pyrenochaeta terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Pyrenocine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A, a mycotoxin produced by various fungi, has garnered significant interest within the scientific community owing to its diverse biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its anti-inflammatory and cytotoxic properties. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the molecular targets, signaling pathways, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key mechanisms.

Core Mechanisms of Action

This compound exerts its biological effects through two primary, yet distinct, mechanisms: the inhibition of inflammatory pathways and the induction of mitotic arrest in cancer cells.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the suppression of pro-inflammatory mediators in macrophages.[2] The mechanism is centered on the inhibition of the MyD88-dependent signaling pathway, a critical cascade in the innate immune response, which ultimately leads to the downregulation of the transcription factor NF-κB.[3][4]

Signaling Pathway:

The proposed signaling pathway for the anti-inflammatory action of this compound is as follows:

By interfering with the MyD88-dependent pathway, this compound effectively inhibits the activation of NF-κB.[3] This leads to a significant reduction in the expression and production of several key pro-inflammatory molecules, including:

-

Nitric Oxide (NO): A signaling molecule that can be pro-inflammatory at high levels.

-

Tumor Necrosis Factor-alpha (TNF-α): A major cytokine involved in systemic inflammation.[5]

-

Prostaglandin E2 (PGE2): A lipid mediator of inflammation.[3]

Furthermore, this compound has been shown to inhibit the expression of Mac-1, a receptor involved in cell migration, and B7.1, a costimulatory molecule essential for T cell activation.[2][3]

Cytotoxic and Anticancer Activity

This compound exhibits notable cytotoxic effects against a range of cancer cell lines.[3][6] Its primary mechanism of anticancer action involves the disruption of mitosis, leading to cell cycle arrest in the M phase.[6]

A key characteristic of this compound's cytotoxic activity is its ability to induce the formation of monopolar spindles .[3][6] This aberrant mitotic spindle structure prevents the proper segregation of chromosomes, ultimately triggering cell death.[7]

Mechanism of Monopolar Spindle Formation:

The precise molecular target for this compound-induced monopolar spindle formation remains under investigation. However, studies have shown that it does not directly inhibit the ATPase activity of the kinesin motor protein Eg5, a common target for other compounds that induce monopolar spindles.[3] This suggests a novel and potentially unique mechanism of action, making this compound a subject of interest for the development of new anticancer therapeutics. Structure-activity relationship analyses have indicated that the enone structure within this compound is likely crucial for its cytotoxic effects.[3]

Quantitative Data

The biological activity of this compound has been quantified in various studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 2.6 - 12.9 | [6] |

| KB | Oral Carcinoma | Not specified | [3] |

| BC-1 | Breast Cancer | Not specified | [3] |

| Vero | Kidney Epithelial | Not specified | [3] |

| MCF-7 | Breast Cancer | 27.1 | [2] |

Table 2: Antibiotic Activity of this compound

| Organism/Process | Activity | ED50 (µg/mL) | Reference |

| Onion seedling elongation | Phytotoxicity | 4 | [8] |

| Fusarium oxysporum f. sp. cepae (spore germination) | Antifungal | 14 | [8] |

| Fusarium solani f. sp. pisi (spore germination) | Antifungal | 20 | [8] |

| Mucor hiemalis (spore germination) | Antifungal | 20 | [8] |

| Rhizopus stolonifer (spore germination) | Antifungal | 25 | [8] |

| Pyrenochaeta terrestris (mycelial growth) | Antifungal | 77 | [8] |

| Fusarium oxysporum (mycelial growth) | Antifungal | 54 | [8] |

| Bacillus subtilis | Antibacterial (Gram-positive) | 30 | [8] |

| Staphylococcus aureus | Antibacterial (Gram-positive) | 45 | [8] |

| Escherichia coli | Antibacterial (Gram-negative) | 200 | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages are typically used for anti-inflammatory studies.[3][9][10] Various cancer cell lines, such as HeLa, are used for cytotoxicity and cell cycle analysis.[6]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. For anti-inflammatory assays, cells are often pre-treated with this compound before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[3]

Assessment of Anti-inflammatory Effects

A general workflow for assessing the anti-inflammatory effects of this compound is depicted below:

-

Nitric Oxide (NO) Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[3]

-

Cytokine Quantification: The concentrations of cytokines such as TNF-α and PGE2 in the supernatant are determined using enzyme-linked immunosorbent assay (ELISA) kits.[3]

-

Gene Expression Analysis: The expression levels of genes related to the NF-κB pathway are analyzed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3]

Assessment of Cytotoxicity and Cell Cycle

-

Cell Viability Assays: The cytotoxicity of this compound is commonly assessed using MTT or Alamar Blue assays, which measure metabolic activity as an indicator of cell viability.[3]

-

Cell Cycle Analysis: To determine the effect of this compound on the cell cycle, treated cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry.

-

Immunofluorescence Staining: To visualize the effects on the mitotic spindle, cells are fixed, permeabilized, and stained with antibodies against components of the spindle (e.g., α-tubulin) and counterstained with a DNA dye (e.g., DAPI). The stained cells are then imaged using fluorescence microscopy.[3]

Conclusion and Future Directions

This compound is a promising natural product with a dual mechanism of action that makes it a candidate for further investigation in both inflammatory diseases and oncology. Its ability to suppress inflammation via the MyD88/NF-κB pathway and to induce mitotic arrest in cancer cells through a novel mechanism highlights its therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular target responsible for the induction of monopolar spindles to better understand its unique anticancer mechanism.

-

Conducting in vivo studies to validate the anti-inflammatory and anticancer efficacy and to assess the pharmacokinetic and safety profiles of this compound.

-

Performing structure-activity relationship studies to optimize the potency and selectivity of this compound derivatives for specific therapeutic applications.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound.

References

- 1. This compound | C11H12O4 | CID 6312351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces monopolar spindle formation and suppresses proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB activation via MyD88-dependent Toll-like receptor signaling is inhibited by trichothecene mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. Spindle assembly defects leading to the formation of a monopolar mitotic apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiotic activity of the pyrenocines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Phytotoxin Pyrenocine A: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenocine A is a polyketide-derived α-pyrone mycotoxin produced by various fungal species, including Pyrenochaeta terrestris, the causal agent of pink root disease in onions, and marine-derived fungi such as Penicillium paxilli.[1][2] Initially identified for its phytotoxic properties, subsequent research has unveiled a broader spectrum of biological activities, including antibiotic, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its phytotoxicity, supported by quantitative data, detailed experimental protocols, and an exploration of its molecular mechanisms of action.

Data Presentation: Quantitative Biological Activities of this compound

The following tables summarize the quantitative data on the diverse biological activities of this compound across different organisms and cell lines.

| Phytotoxic Activity | Organism/System | Parameter | Value | Reference |

| Inhibition of Seedling Elongation | Onion (Allium cepa) | ED50 | 4 µg/mL | [1] |

| Antifungal Activity | Fungus | Parameter | Value | Reference |

| Inhibition of Spore Germination | Fusarium oxysporum f. sp. cepae | ED50 | 14 µg/mL | [1] |

| Fusarium solani f. sp. pisi | ED50 | 20 µg/mL | [1] | |

| Mucor hiemalis | ED50 | 20 µg/mL | [1] | |

| Rhizopus stolonifer | ED50 | 25 µg/mL | [1] | |

| Inhibition of Mycelial Growth | Pyrenochaeta terrestris | ED50 | 77 µg/mL | [1] |

| Fusarium oxysporum | ED50 | 54 µg/mL | [1] |

| Antibacterial Activity | Bacterium | Parameter | Value | Reference |